molecular formula C14H14BrNO4 B1446099 ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate CAS No. 1704066-49-8

ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate

Cat. No. B1446099
CAS RN: 1704066-49-8
M. Wt: 340.17 g/mol
InChI Key: RECXTVUGQLCMNW-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate (E6BHMI) is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. It is a derivative of indole, a five-membered nitrogen-containing aromatic ring. E6BHMI has been studied for its biochemical and physiological effects, as well as its potential use as a tool in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

The compound ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate and its derivatives have been the focus of synthesis and chemical property studies. Huang Bi-rong (2013) explored the synthesis technology using 5-acetyl-1,2-dimethylindole-3-carboxylate and bromine, achieving a yield of 84.6% and purity over 98% through optimized conditions (Huang Bi-rong, 2013). Da-Yun Luo et al. (2019) synthesized a new derivative and analyzed its molecular structure through X-ray and vibrational spectral studies, showcasing the compound's versatility for further chemical analysis (Da-Yun Luo et al., 2019).

Antiviral Activities

Research into the antiviral activities of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates has revealed promising results. For instance, studies have demonstrated that these compounds, including their derivatives, exhibit antiviral activities against influenza A virus and respiratory syncytial virus (RSV). Gong Ping (2006) synthesized new derivatives and evaluated their antiviral efficacy, with some compounds showing comparable activity to known antiviral agents (Gong Ping, 2006). Additionally, another study by H. Chai et al. (2006) focused on the anti-hepatitis B virus (HBV) activities of these compounds in 2.2.15 cells, finding significant activity more potent than the positive control lamivudine for certain derivatives (H. Chai et al., 2006).

Impurity Identification and Structural Analysis

The identification and characterization of impurities in new drug candidates are crucial for pharmaceutical development. Ning Li et al. (2007) developed a method to isolate a major impurity in a new bulk drug candidate related to ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate, demonstrating the importance of purity analysis in drug development (Ning Li et al., 2007).

Preclinical Drug Development

The compound has also been studied in the context of preclinical drug development for anti-influenza treatments. A. Ivashchenko et al. (2014) investigated AV0038, a derivative with high efficiency against influenza A in mice, highlighting its potential as an anti-influenza drug candidate (A. Ivashchenko et al., 2014).

properties

IUPAC Name

ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO4/c1-3-20-14(19)13-8-6-12(18)9(15)7-11(8)16(2)10(13)4-5-17/h5-7,18H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECXTVUGQLCMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate
Reactant of Route 2
ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate
Reactant of Route 3
ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate
Reactant of Route 4
ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate
Reactant of Route 5
ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate
Reactant of Route 6
ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate

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